molecular formula C12H15BBrClO2 B14759278 2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14759278
M. Wt: 317.41 g/mol
InChI Key: SCYASPDQXRAWQT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: 4-bromo-2-chlorophenylboronic acid and pinacol

    Catalysts: Palladium catalysts

    Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids.

    Oxidation: The compound can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biphenyl derivatives

    Oxidation: Phenols

    Substitution: Amino or thio derivatives

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: In the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:

    Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

    Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenylboronic acid
  • 4-Bromo-2-chlorophenyl isocyanate
  • 4-Bromo-2-chlorophenol

Uniqueness

2-(4-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Unlike its counterparts, it offers a balance between reactivity and stability, making it a preferred choice in organic synthesis.

Properties

Molecular Formula

C12H15BBrClO2

Molecular Weight

317.41 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3

InChI Key

SCYASPDQXRAWQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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